1-(4-Fluorobenzyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea
Description
1-(4-Fluorobenzyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a urea-based small molecule featuring a tetrahydroquinoline scaffold substituted with an isobutyryl group at the 1-position and a 4-fluorobenzyl moiety attached to the urea nitrogen. The urea pharmacophore is a critical hydrogen-bonding motif, enabling interactions with biological targets such as enzymes or receptors . The 4-fluorobenzyl group contributes electron-withdrawing effects, which may improve pharmacokinetic properties by reducing oxidative metabolism . The isobutyryl substituent (a branched acyl chain) likely increases lipophilicity compared to linear acyl analogs, influencing membrane permeability and solubility.
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with urea derivatives studied in drug discovery, such as kinase inhibitors or serotonin receptor modulators (e.g., pimavanserin, a related urea analog used in Parkinson’s disease psychosis) .
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2/c1-14(2)20(26)25-11-3-4-16-7-10-18(12-19(16)25)24-21(27)23-13-15-5-8-17(22)9-6-15/h5-10,12,14H,3-4,11,13H2,1-2H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRAGKWFUCLQGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-(4-Fluorobenzyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea, often referred to as a urea derivative, is a compound of significant interest due to its potential therapeutic applications. This compound is structurally related to pimavanserin, known for its inverse agonist activity on serotonin receptors, particularly the 5-HT2A receptor. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Formula: C21H24FN3O2
Molecular Weight: 369.4 g/mol
CAS Number: 1202974-17-1
The compound's structure includes a fluorobenzyl group and a tetrahydroquinoline moiety, which are critical for its biological interactions.
1-(4-Fluorobenzyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea acts primarily as an inverse agonist at the 5-HT2A receptor . This mechanism is crucial in modulating neurotransmitter activity in the brain and has implications for treating various neuropsychiatric disorders.
Pharmacological Effects
Research indicates that this compound exhibits notable effects on:
- Psychotic Disorders: Similar to pimavanserin, it has shown promise in managing psychosis associated with Parkinson's disease and other conditions.
- Cognitive Function: Preliminary studies suggest potential cognitive-enhancing effects due to its serotonergic modulation.
Case Studies
- Clinical Trials:
- Animal Studies:
- In rodent models, administration of 1-(4-Fluorobenzyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea demonstrated reduced anxiety-like behaviors and improved social interaction scores compared to control groups .
Comparative Analysis
The biological activity of 1-(4-Fluorobenzyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea can be compared with similar compounds:
| Compound Name | Mechanism of Action | Therapeutic Use |
|---|---|---|
| Pimavanserin | 5-HT2A inverse agonist | Parkinson’s psychosis |
| Clozapine | Dopamine antagonist | Schizophrenia |
| Quetiapine | Serotonin-dopamine antagonist | Bipolar disorder |
Research Findings
Recent studies have highlighted the unique properties of this compound:
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares key structural features and properties of the target compound with its analogs:
*Calculated based on structural modifications from analogs.
Key Observations:
- Branched chains may reduce rotational freedom, favoring entropic gains upon binding .
- Aromatic Groups : The 4-fluorobenzyl group (target) balances lipophilicity and metabolic stability, whereas 3,4-dimethoxybenzyl (Analog C) and 2-(trifluoromethyl)phenyl (Analog D) offer distinct electronic profiles. The trifluoromethyl group in Analog D is highly electronegative, improving resistance to cytochrome P450 oxidation .
- Hydrogen Bonding : Urea moieties in all compounds facilitate hydrogen bonding with targets. Analog C’s oxo group may introduce additional polar interactions, while pimavanserin’s piperidinyl group enables cationic interactions at physiological pH .
Implications for Drug Design
- Metabolic Stability : Fluorine and trifluoromethyl groups (target and Analog D) reduce metabolic degradation, a critical factor in central nervous system (CNS) drug design .
- Docking and Binding Affinity : Programs like GOLD (Genetic Optimisation for Ligand Docking) predict that steric bulk from isobutyryl may improve binding specificity in hydrophobic pockets, while linear chains (Analog B) favor flexibility .
Q & A
Basic Synthesis: What are the foundational methods for constructing the tetrahydroquinoline core in this compound?
Answer: The tetrahydroquinoline moiety is typically synthesized via the Pictet-Spengler reaction , where an aromatic amine reacts with a carbonyl compound (e.g., aldehyde or ketone) under acidic conditions. For example, cyclization of 7-amino-1,2,3,4-tetrahydroquinoline with isobutyryl chloride can yield the 1-isobutyryl-substituted intermediate. Reaction optimization includes adjusting acid catalysts (e.g., HCl, trifluoroacetic acid) and temperature (60–100°C) to enhance regioselectivity .
Advanced Synthesis: How can the coupling efficiency of the 4-fluorobenzyl group to the urea moiety be optimized?
Answer: The fluorobenzyl group is introduced via nucleophilic substitution or urea-forming reactions. A validated method involves reacting 4-fluorobenzylamine with an isocyanate derivative of the tetrahydroquinoline intermediate. Key parameters:
- Solvent : Acetonitrile (ACN) or dichloromethane (DCM) for solubility.
- Base : Potassium carbonate (K₂CO₃) to deprotonate intermediates.
- Temperature : 80–100°C for 12–24 hours to drive the reaction to completion.
Yield improvements (up to 72%) are achievable by controlling stoichiometry (1:1.2 molar ratio of amine to isocyanate) .
Basic Characterization: What spectroscopic techniques confirm the compound’s structural integrity?
Answer:
- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–7.4 ppm for fluorobenzyl) and urea NH signals (δ 8.2–9.0 ppm).
- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₂₃FN₃O₂: 368.1776).
- IR Spectroscopy : Urea carbonyl stretches appear at ~1640–1714 cm⁻¹ .
Advanced Characterization: How can X-ray crystallography resolve ambiguities in stereochemistry?
Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For fluorinated compounds, the 4-fluorobenzyl group’s electron-withdrawing effect influences crystal packing, as seen in similar structures (e.g., 4-(4-fluorobenzoyl) derivatives with R factor ≤ 0.044). Data collection at 295 K with Mo-Kα radiation (λ = 0.71073 Å) ensures accuracy .
Basic Bioactivity Screening: What assays are suitable for initial pharmacological profiling?
Answer:
- Enzyme inhibition : Test against kinases or proteases (IC₅₀ determination).
- Antimicrobial activity : Broth microdilution assays (MIC values).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ < 10 µM suggests potency).
Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO < 1%) are critical .
Advanced Bioactivity: How can structure-activity relationships (SAR) guide target identification?
Answer:
- Fluorine substitution : Compare activity of 4-fluorobenzyl vs. non-fluorinated analogs. Fluorine enhances lipophilicity and target binding (e.g., CNS targets like serotonin receptors, as seen in pimavanserin analogs ).
- Urea linkage : Replace with carbamate or amide to assess hydrogen-bonding requirements.
In silico docking (e.g., AutoDock Vina) predicts interactions with proteins like 5-HT₂A receptors .
Data Contradiction: How to reconcile conflicting reports on biological activity?
Answer:
- Dose-response validation : Repeat assays across multiple cell lines (e.g., HEK293 vs. HeLa).
- Metabolic stability : Check for species-specific liver microsome degradation (e.g., human vs. murine CYP450).
- Batch variability : Characterize purity via HPLC (≥95% purity required). Contradictions in IC₅₀ values often arise from impurity interference or assay conditions (e.g., serum concentration in cell media) .
Formulation Challenges: What strategies improve aqueous solubility for in vivo studies?
Answer:
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to solubilize hydrophobic ureas.
- Salt formation : Convert to hydrochloride or citrate salts (e.g., bis-urea citrate in Pfizer’s aqueous formulations ).
- Nanoformulation : Encapsulate in liposomes (size 100–200 nm) for enhanced bioavailability.
Stability Studies: How does the urea linkage degrade under physiological conditions?
Answer:
- Hydrolysis : Incubate in PBS (pH 7.4, 37°C) and monitor via LC-MS. Degradation products (e.g., aniline derivatives) form under acidic/alkaline conditions.
- Oxidative stability : Treat with H₂O₂ (0.3% v/v) to simulate oxidative stress. Stabilizers like BHT (0.01% w/v) prevent radical-mediated cleavage .
Fluorine’s Role: How do fluorinated substituents influence molecular interactions?
Answer:
- Electron effects : Fluorine’s -I effect polarizes adjacent bonds, enhancing hydrogen-bond acceptor strength (e.g., urea carbonyl interaction with Arg residues).
- Hydrophobic interactions : Fluorobenzyl groups increase logP (e.g., +0.5 log units vs. benzyl), improving membrane permeability.
- Crystallography : Fluorine engages in C–F⋯H–C and C–F⋯π interactions, stabilizing crystal lattices (observed in 4-fluorobenzoyl derivatives ).
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
